4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, ethoxy groups, and a hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions: The ethoxy groups are introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide.
Condensation Reaction: The final step involves the condensation of the triazole derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the imine bond, resulting in the formation of amine derivatives.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkyl halides (e.g., ethyl iodide) and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further biological studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antioxidant activities. Researchers are exploring its potential as a lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methoxy-4-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound may also result in distinct interactions with molecular targets, making it a valuable compound for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2S, with a molecular weight of approximately 370.44 g/mol. The structure features a triazole ring substituted with various functional groups that enhance its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 2 µg/mL | |
Escherichia coli | 8 µg/mL | |
Bacillus subtilis | 1.56 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
Case Studies:
- In vitro Studies : The compound showed a strong inhibitory effect against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ampicillin. This suggests potential use in treating infections caused by resistant strains.
- Molecular Docking Analysis : Docking studies indicated that the triazole ring interacts effectively with bacterial DNA gyrase, a target for many antibacterial agents. This interaction is believed to be facilitated by the presence of the imine and thione groups in the structure .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound has been evaluated against various fungi.
Table 2: Antifungal Activity
Fungi | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 16 µg/mL | |
Aspergillus niger | 32 µg/mL |
Research Findings :
- The compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent in clinical settings.
Anticancer Potential
Emerging research suggests that triazole derivatives possess anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Table 3: Anticancer Activity
Case Studies :
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis. Studies have shown that it can inhibit cell proliferation in HeLa and MCF-7 cell lines significantly.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this triazole derivative has shown enhanced cytotoxic effects, suggesting a potential role in combination therapy for cancer treatment .
Properties
CAS No. |
613249-73-3 |
---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-15-7-5-6-14(11-15)18-21-22-19(27)23(18)20-12-13-8-9-16(24)17(10-13)26-4-2/h5-12,24H,3-4H2,1-2H3,(H,22,27)/b20-12+ |
InChI Key |
LPSHSBYUJFVDTL-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OCC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OCC |
Origin of Product |
United States |
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